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Compound of Interest

Compound Name: N,N-Diisopropylaniline

Cat. No.: B1581870

Introduction: Beyond Structure, Understanding Energetics

N,N-Diisopropylaniline (CAS 4107-98-6) is an N,N-dialkylated aromatic amine characterized
by a benzene ring substituted with a diisopropylamino group.[1] This structure finds utility as a
synthetic intermediate and building block in various chemical domains, including the synthesis
of specialized dyes and molecules for materials science.[2][3][4] While its molecular structure
dictates its basic reactivity, a comprehensive understanding of its thermodynamic properties is
paramount for researchers, process chemists, and drug development professionals.

Thermodynamic data—quantifying a molecule's energy, stability, and phase behavior—is the
bedrock of predictive science in chemistry. It governs reaction equilibria, dictates the feasibility
of a chemical process, and provides profound insights into the molecular interactions that drive
biological activity.[5] For a molecule like N,N-Diisopropylaniline, this data is critical for
optimizing reaction conditions, ensuring process safety, and, in broader applications,
understanding its potential role in complex molecular systems. Thermodynamic
characterization provides invaluable information concerning the molecular forces underlying
binding events, which is key to driving successful drug development efforts.[5][6]

This guide provides a technical overview of the known physicochemical characteristics of N,N-
Diisopropylaniline and delves into the core thermodynamic principles and methodologies

essential for its complete characterization. Recognizing that specific experimental data such as
the enthalpy of formation for this compound is not widely published, this document emphasizes
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the established experimental and computational workflows used to determine these crucial
parameters.

Physicochemical and Core Properties of N,N-
Diisopropylaniline

A baseline understanding of a compound's physical properties is the first step in any
thermodynamic evaluation. These constants are essential for designing experiments,
interpreting results, and ensuring safe handling. The key properties of N,N-Diisopropylaniline
are summarized below.

Property Value Source(s)

Molecular Formula Ci12H19N [L121171181191

Molecular Weight 177.29 g/mol [2][8]

Appearance (.Zlejdr colorless to pale yellow 1Bl
liquid

Boiling Point 95-96 °C at 11 mmHg [11[3]

Melting Point -45 °C (estimate) [31[7]

Density 0.91 g/mL at 25 °C [11[3]

Refractive Index (n2°/D) 1.519 [1][3]

CAS Number 4107-98-6 (2102107191

Core Thermodynamic Parameters: A Methodological
Approach

The foundational thermodynamic properties for any chemical compound are its enthalpy of
formation (AHf°), standard molar entropy (S°), and heat capacity (Cp). These values allow for
the calculation of the Gibbs free energy (AG), which ultimately determines the spontaneity and
equilibrium position of chemical reactions. While specific, critically evaluated values for N,N-
Diisopropylaniline are not readily available in the literature, this section outlines the
authoritative methods for their determination.
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Experimental Determination via Calorimetry

Calorimetry is the gold standard for directly measuring the energetic changes in a system.[5]
[10] It encompasses a suite of techniques designed to precisely quantify heat flow associated

with chemical reactions or physical changes.[10][11]
Key Calorimetric Techniques:

o Bomb Calorimetry (Constant-Volume Calorimetry): This technique is the primary method for
determining the heat of combustion.[12][13] A sample is combusted in a sealed, high-
pressure vessel (the "bomb") filled with oxygen, and the heat released is absorbed by a
surrounding water bath.[10][13] By measuring the temperature change, the internal energy of
combustion (AU) is found. Using thermodynamic relationships, this is then converted to the
enthalpy of combustion (AH_c), which is subsequently used to calculate the standard

enthalpy of formation (AHf°) via Hess's Law.

 Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used
to measure heat flow into or out of a sample as it is subjected to a controlled temperature
program.[11][12] It is invaluable for determining heat capacity (Cp) as a function of
temperature and for measuring the enthalpies of phase transitions, such as the enthalpy of
fusion (melting) and vaporization.[14][15]

This protocol provides a generalized, self-validating workflow for measuring the liquid-phase
heat capacity (Cp) of N,N-Diisopropylaniline.

e |nstrument Calibration:

o Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g.,
indium, sapphire) across the desired temperature range. This ensures the accuracy and

trustworthiness of the measurements.
e Sample Preparation:

o Accurately weigh (to £0.01 mg) approximately 5-10 mg of high-purity N,N-
Diisopropylaniline into a hermetically sealed aluminum DSC pan. An empty, sealed pan

is used as a reference.
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» Experimental Program:

o

Place the sample and reference pans into the DSC cell.

o Equilibrate the system at a temperature below the expected measurement range (e.g., 0
°C).

o Run a "blank" curve with two empty pans to establish the baseline heat flow.

o Run a sapphire standard (a material with a well-known Cp) using the same temperature
program to provide a calibration factor.

o Run the N,N-Diisopropylaniline sample using the identical temperature program. A
typical program would be a heating ramp of 10 °C/min from 0 °C to 80 °C.

o Data Analysis:

o The heat capacity (Cp) is calculated by comparing the heat flow signal of the sample to
that of the sapphire standard at a given temperature, after subtracting the baseline, using
the formula: Cp(sample) = (DSC(sample) / mass(sample)) * (mass(sapphire) /
DSC(sapphire)) * Cp(sapphire)

o This direct comparison to a known standard provides an internal validation of the result.
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Caption: Experimental workflow for DSC heat capacity measurement.

Computational Determination

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.benchchem.com/product/b1581870?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In the absence of experimental data, computational chemistry provides robust methods for
estimating thermodynamic properties from first principles.[16] These ab initio and Density
Functional Theory (DFT) methods solve the electronic structure of a molecule to derive its
energetic properties.[17]

Computational Workflow:

o Geometry Optimization: The 3D structure of N,N-Diisopropylaniline is optimized to find its
lowest energy conformation.

o Frequency Calculation: A vibrational frequency analysis is performed on the optimized
structure. This is crucial as it provides the zero-point vibrational energy and the data needed
to calculate vibrational contributions to entropy and heat capacity.[16]

o Thermochemical Analysis: Using statistical mechanics, the electronic energy and vibrational
frequencies are used to compute the standard thermodynamic functions (H°, S°, G°, and
Cp).[18] Modern computational packages can automate this process, providing a full
thermochemical profile.[16]

The accuracy of these methods is highly dependent on the level of theory and basis set
chosen. For flexible molecules like N,N-Diisopropylaniline, conformational searches may be
necessary to ensure the global minimum energy structure is found, as different conformers
contribute to the overall thermodynamic properties based on a Boltzmann distribution.[17]
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Caption: Computational workflow for thermodynamic property prediction.

Phase Transition Thermodynamics

Phase transitions are fundamental thermodynamic events where a substance changes from
one state (solid, liquid, gas) to another. These transitions occur at specific temperatures and
pressures where the Gibbs free energy of the two phases is equal.[19]

For N,N-Diisopropylaniline:

o Fusion (Melting): The transition from solid to liquid. The associated enthalpy change is the
enthalpy of fusion (AH_fus). This can be directly measured using DSC.
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» Vaporization (Boiling): The transition from liquid to gas. The associated enthalpy change is
the enthalpy of vaporization (AH_vap). This can be determined by measuring the vapor
pressure of the liquid at different temperatures and applying the Clausius-Clapeyron
equation.[20]

o Sublimation: The direct transition from solid to gas. The enthalpy of sublimation (AH_sub) is
related to the other phase transition enthalpies at the same temperature by the relationship:
AH_sub = AH_fus + AH_vap.

Understanding these transitions is critical for processes like distillation and vapor deposition.
[15] The boiling point of 95-96 °C at a reduced pressure of 11 mmHg indicates that distillation
under vacuum is the preferred method for purification to avoid decomposition at the higher
atmospheric boiling point.

Relevance and Application in Drug Development
and Research

While N,N-Diisopropylaniline is not a drug itself, the principles of its thermodynamic analysis
are directly applicable to the work of drug development professionals.

o Lead Optimization: Thermodynamic profiling helps in selecting and refining lead compounds
with optimal binding characteristics.[21][22] An interaction driven by a favorable enthalpy
change (enthalpy-driven binding) is often associated with higher specificity and potency.[22]

» Understanding Binding Mechanisms: By dissecting the Gibbs free energy of binding into its
enthalpic (AH) and entropic (AS) components, researchers can understand the forces driving
a drug-target interaction.[6][21][22] For instance, a large negative AH may suggest strong
hydrogen bonding, while a positive AS might indicate the release of ordered water molecules
from the binding site.[21]

e Process Chemistry: In scaling up the synthesis of an active pharmaceutical ingredient (API),
thermodynamic data is non-negotiable. Heat capacity and reaction enthalpies are essential
for designing safe and efficient reactor systems, controlling exotherms, and optimizing
energy usage.[23]
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In essence, a thorough thermodynamic characterization, whether of a simple intermediate like
N,N-Diisopropylaniline or a complex drug candidate, transforms chemical development from
a trial-and-error process into a predictive, engineering discipline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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